![molecular formula C25H35N3O2S B1496313 7-[4-(4-苯并[b]噻吩-4-基-1-哌嗪基)-2,2,3,3,5,5,6,6-d8]丁氧基]-2(1H)-喹啉酮 CAS No. 1427049-21-5](/img/structure/B1496313.png)
7-[4-(4-苯并[b]噻吩-4-基-1-哌嗪基)-2,2,3,3,5,5,6,6-d8]丁氧基]-2(1H)-喹啉酮
描述
Brexpiprazole-d8 is intended for use as an internal standard for the quantification of brexpiprazole by GC- or LC-MS. Brexpiprazole is a serotonin (5-HT) and dopamine receptor modulator that has high affinity (Ki = <1 nM) for 5-HT1A and 5-HT2A serotonin, dopamine D2L, and α1B-, and α2C-adrenergic receptors in CHO cell membranes expressing the human receptors. It acts as a partial agonist of 5-HT1A, D2L, and D3 receptors (EC50s = 0.49, 4.0, and 2.8 nM, respectively) and an antagonist of 5-HT2A, 5-HT2B, as well as α1B- and α2C-adrenergic receptors (IC50s = 6.5, 14, 0.66, and 63 nM, respectively) in vitro. In vivo, brexpiprazole dose-dependently reduces conditioned avoidance response (CAR) time, inhibits locomoter hyperactivity induced by apomorphine and amphetamine, and reverses cognitive defects induced by subchronic PCP administration in rats. It also reduces apomorphine-induced eye blinking in cynomolgus monkeys. Formulations containing brexpiprazole have been used in the treatment of schizophrenia and major depressive disorder.
科学研究应用
药物应用
该化合物用作片剂的活性成分 . 这些片剂具有优异的崩解能力,储存稳定性和光稳定性 . 片剂含有赋形剂,如乳糖,玉米淀粉和微晶纤维素;崩解剂,如低取代羟丙基纤维素,交联羧甲基纤维素钠和羧甲基淀粉钠;粘合剂,如羟丙基纤维素;以及润滑剂,如硬脂酸盐 .
光学性质
该化合物可能具有一定的光学性质。 但是,有关这些性质的具体细节尚未公开 .
电化学性质
该化合物也可能具有一定的电化学性质。 但是,有关这些性质的具体细节尚未公开 .
主客体化学
该化合物可能用于主客体化学。 但是,有关这些应用的具体细节尚未公开 .
作用机制
Target of Action
The primary targets of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone are the dopamine D2 receptor , the serotonin 5-HT2A receptor , and the α1 adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.
Mode of Action
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone acts as a partial agonist at the dopamine D2 receptor, an antagonist at the serotonin 5-HT2A receptor, and an antagonist at the α1 adrenergic receptor . Additionally, it acts as a serotonin uptake inhibitor , preventing the reuptake of serotonin and thereby increasing its availability in the synaptic cleft.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the presence of other drugs or substances that interact with the same receptors. Additionally, factors such as the individual’s metabolic rate and the presence of certain enzymes could influence the compound’s pharmacokinetics and overall effect.
生化分析
Biochemical Properties
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine D2 receptors, serotonin 5-HT1A receptors, and serotonin 5-HT2A receptors. The nature of these interactions involves partial agonism at the dopamine D2 and serotonin 5-HT1A receptors, and antagonism at the serotonin 5-HT2A receptors . These interactions suggest that 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone may modulate neurotransmitter signaling pathways, which could be relevant for its potential therapeutic applications.
Cellular Effects
The effects of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, indicating its potential role in promoting neuronal differentiation and growth . Additionally, 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone may affect the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone involves its binding interactions with specific biomolecules. This compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while antagonizing serotonin 5-HT2A receptors . These binding interactions result in the modulation of neurotransmitter release and receptor activity, leading to changes in gene expression and cellular responses. Additionally, 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone may inhibit or activate certain enzymes involved in neurotransmitter metabolism, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone remains stable under controlled laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained modulation of neurotransmitter signaling pathways and gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on neurotransmitter signaling and behavior, without causing significant adverse effects . At higher doses, 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone may induce toxic effects, including alterations in motor function and behavior. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. This compound has been shown to influence the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of neurotransmitters . By modulating the activity of these enzymes, 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus may influence the localization and accumulation of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone, affecting its activity and function.
Subcellular Localization
The subcellular localization of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone is a key determinant of its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . Targeting signals and post-translational modifications may direct 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone to these compartments, where it can exert its biochemical effects. The localization of this compound within different subcellular regions may influence its interactions with biomolecules and its overall impact on cellular function.
属性
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29)/i12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRHXNKGLZWHRU-DHNBGMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2CCC3CCC(=O)NC3C2)([2H])[2H])([2H])[2H])C4=C5C=CSC5=CC=C4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


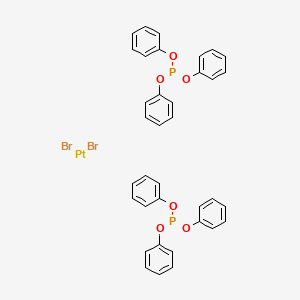
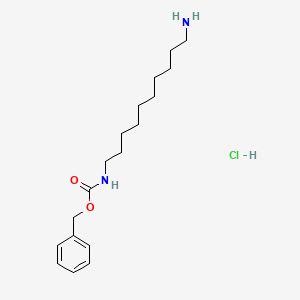
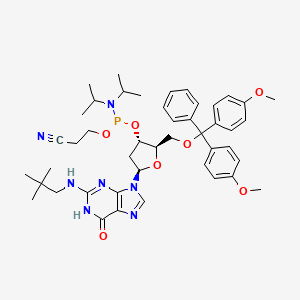
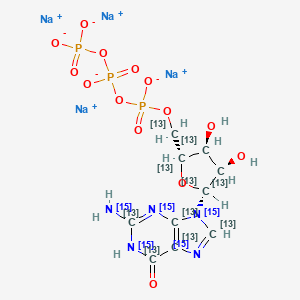
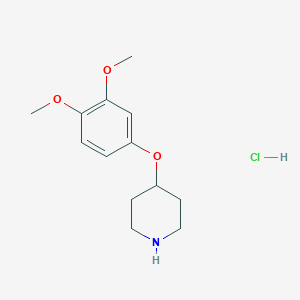
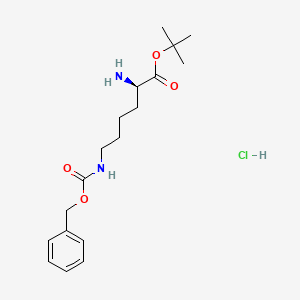
![3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1496258.png)
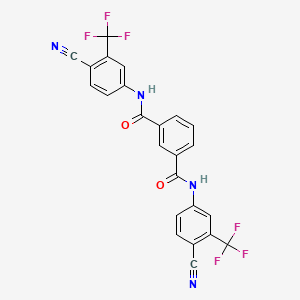

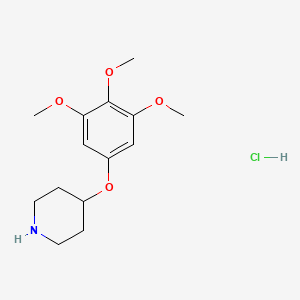
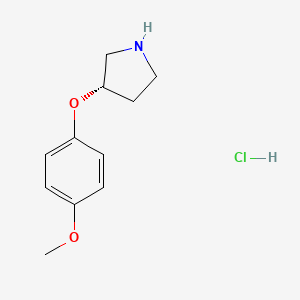
![3-amino-1-[5,6-dihydro-5,6-d2-3-(trifluoromethyl)-1,2,4-triazolo[4,3-alpha]pyrazin-7(8H)-yl-5,6-d2]-4-(2,4,5-trifluorophenyl)-1-butanone,monohydrochloride](/img/structure/B1496279.png)
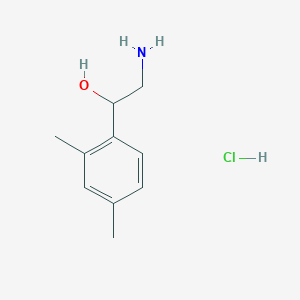
![5-[3-[(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxychromenylium-2-yl]benzene-1,2,3-triol;chloride](/img/structure/B1496284.png)
